molecular formula C18H21N5O3 B2962321 6-(4-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893951-99-0

6-(4-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2962321
CAS RN: 893951-99-0
M. Wt: 355.398
InChI Key: HZOVZILYTAQGJP-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a chemical compound with potential applications in scientific research. This compound is also known as EMD 57283 and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

EMD 57283 has been shown to have potential applications in scientific research. One of the main areas of interest is in the field of cancer research. Studies have shown that EMD 57283 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, EMD 57283 has been shown to inhibit the activity of certain enzymes that are involved in cancer progression.
Another area of interest is in the field of neurobiology. Studies have shown that EMD 57283 can modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of EMD 57283 is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and ion channels. Additionally, EMD 57283 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMD 57283 has been shown to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes, modulate the activity of certain ion channels, and induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EMD 57283 in lab experiments is its potential applications in cancer research and neurobiology. Additionally, the compound has been shown to have low toxicity in vitro. However, one of the limitations of using EMD 57283 is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on EMD 57283. One area of interest is in the development of analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of EMD 57283. Another area of interest is in the development of novel therapeutic agents based on the structure of EMD 57283.
In conclusion, EMD 57283 is a chemical compound with potential applications in scientific research. The compound has been shown to have various biochemical and physiological effects and may have implications for the treatment of cancer and neurological disorders. Further research is needed to fully understand the mechanism of action of EMD 57283 and to develop novel therapeutic agents based on the structure of the compound.

Synthesis Methods

The synthesis of EMD 57283 has been described in the literature. The compound can be synthesized by reacting 4-ethoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with methyl isocyanate to yield EMD 57283.

properties

IUPAC Name

6-(4-ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-21-16(24)14-15(20(3)18(21)25)19-17-22(10-11-23(14)17)12-6-8-13(9-7-12)26-5-2/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOVZILYTAQGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OCC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Ethoxyphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

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